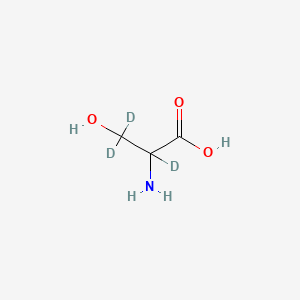

L-Asparagine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Asparagine-d3 can be synthesized through a multi-step chemical process. The synthesis typically starts with the protection of the amino and carboxyl groups of L-aspartic acid, followed by the introduction of deuterium atoms. The protected intermediate is then subjected to amidation to form this compound. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is followed by extraction and purification to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: L-Asparagine-d3 undergoes various chemical reactions, including:

Hydrolysis: Conversion to L-aspartic acid and ammonia.

Oxidation: Formation of oxo derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Requires specific catalysts and reaction conditions depending on the desired substituent.

Major Products:

Hydrolysis: L-aspartic acid and ammonia.

Oxidation: Oxo derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

L-Asparagine-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of amino acids in biochemical pathways.

Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Employed in the production of labeled compounds for research and development purposes.

Mecanismo De Acción

L-Asparagine-d3 exerts its effects primarily through its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, such as asparagine synthetase and asparaginase. The pathways involved include the biosynthesis and degradation of proteins and amino acids.

Comparación Con Compuestos Similares

L-Asparagine: The non-labeled form of the amino acid.

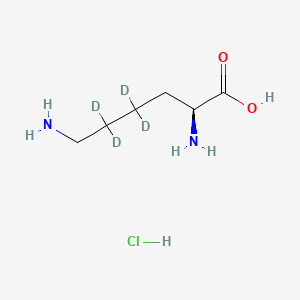

L-Asparagine-d2: Another deuterium-labeled variant with two deuterium atoms.

L-Asparagine-d4: A variant with four deuterium atoms.

Uniqueness: L-Asparagine-d3 is unique due to its specific deuterium labeling, which provides a balance between stability and ease of detection in tracer studies. Compared to L-Asparagine-d2 and L-Asparagine-d4, this compound offers an optimal level of labeling for various research applications without significantly altering the compound’s chemical properties.

Propiedades

Número CAS |

14341-77-6 |

|---|---|

Fórmula molecular |

C4H8N2O3 |

Peso molecular |

135.137 |

Nombre IUPAC |

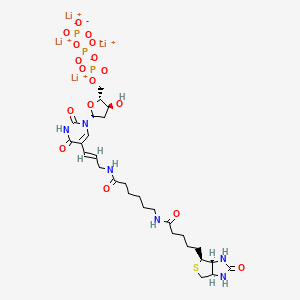

(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |

Clave InChI |

DCXYFEDJOCDNAF-RBXBQAPRSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)N |

Sinónimos |

Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)

![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)

![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)

![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)